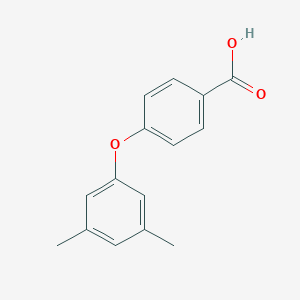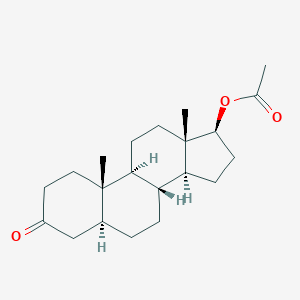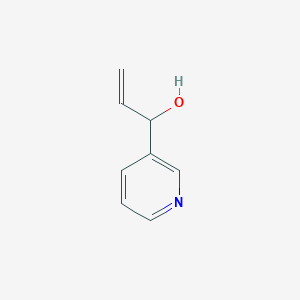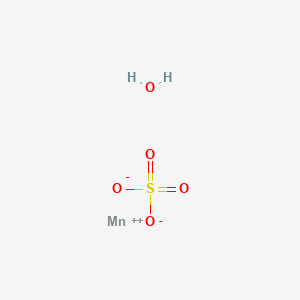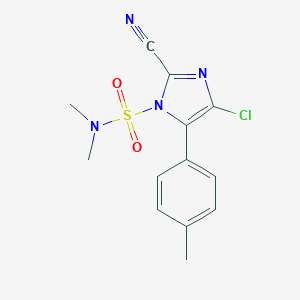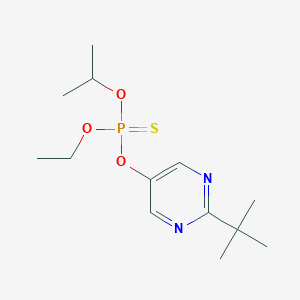![molecular formula C19H20FNO2 B129113 (6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 146578-65-6](/img/structure/B129113.png)
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the family of dibenzylisoquinoline alkaloids and is commonly referred to as F13714.
Wirkmechanismus
The mechanism of action of F13714 is not fully understood. However, it is believed to act on several molecular targets, including dopamine receptors, serotonin receptors, and sigma receptors. F13714 has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
F13714 has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using F13714 in lab experiments include its high purity, which ensures reproducibility of results, and its specificity for certain molecular targets, which allows for the study of specific pathways. However, the limitations of using F13714 in lab experiments include its low yield, which can limit the amount of material available for experiments, and its high cost, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on F13714. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can lead to the development of more specific and effective drugs. Additionally, research can focus on improving the synthesis method of F13714 to increase yield and reduce cost, which can make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, F13714 is a chemical compound that has shown significant potential in various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, F13714 may become a valuable tool in the fight against various diseases.
Synthesemethoden
The synthesis of F13714 involves several steps, including the formation of the dibenzylisoquinoline intermediate, followed by the introduction of the fluoropropyl group and the hydroxyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis process is around 10%, and the purity of the final product is over 99%.
Wissenschaftliche Forschungsanwendungen
F13714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, a process of programmed cell death, in cancer cells. In neurodegenerative disorder research, F13714 has been shown to have neuroprotective effects and can prevent the death of neurons. In addiction research, F13714 has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
CAS-Nummer |
146578-65-6 |
|---|---|
Produktname |
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Molekularformel |
C19H20FNO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(6aR)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H20FNO2/c20-8-2-9-21-10-7-12-3-1-4-14-17(12)15(21)11-13-5-6-16(22)19(23)18(13)14/h1,3-6,15,22-23H,2,7-11H2/t15-/m1/s1 |
InChI-Schlüssel |
BMBNPDYIASVOHA-OAHLLOKOSA-N |
Isomerische SMILES |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
Kanonische SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
Synonyme |
10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine FNPA-10,11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



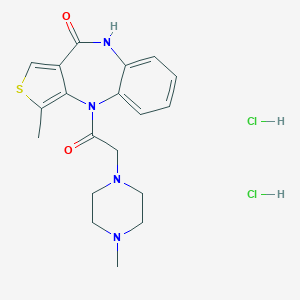
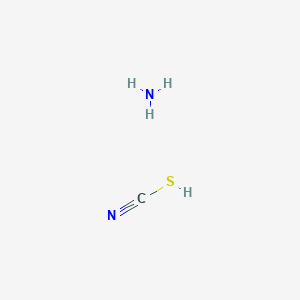
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
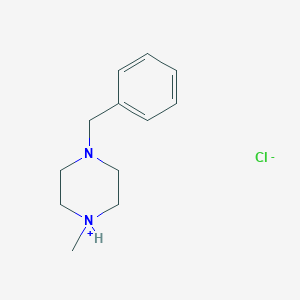
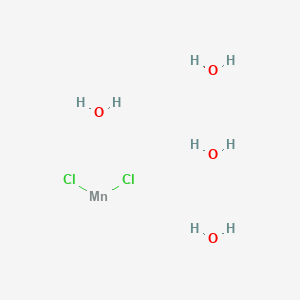
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
